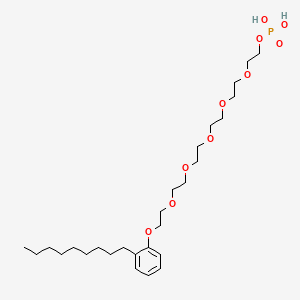
17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Name: 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate.
Chemical Formula: CHNOP.
Molecular Weight: 774.917 g/mol.
Structure: The compound consists of a nonylphenoxy group attached to a pentaoxaheptadecyl backbone, with a dihydrogen phosphate functional group.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions may vary depending on the synthetic route chosen.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction, but they may include modified nonylphenoxy derivatives or phosphorylated compounds.
Scientific Research Applications
Chemistry: Used as a surfactant or emulsifier due to its amphiphilic nature.
Biology: Investigated for its potential as a cell membrane disruptor or transporter.
Medicine: Research into its bioavailability and pharmacokinetics.
Industry: Applications in coatings, adhesives, and lubricants.
Mechanism of Action
Targets: The compound may interact with cell membranes, affecting their fluidity or permeability.
Pathways: It could modulate lipid metabolism or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of nonylphenoxy and phosphate groups makes it distinct.
Similar Compounds: Other related compounds include alkylphenoxy polyethoxyethanols and phosphorylated surfactants.
Properties
CAS No. |
29994-44-3 |
|---|---|
Molecular Formula |
C27H49O10P |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C27H49O10P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)36-24-22-34-20-18-32-16-14-31-15-17-33-19-21-35-23-25-37-38(28,29)30/h9-10,12-13H,2-8,11,14-25H2,1H3,(H2,28,29,30) |
InChI Key |
GPGULEOZHQSGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















